![molecular formula C19H20N2O3 B2433739 N-(4-ethylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide CAS No. 886950-15-8](/img/structure/B2433739.png)
N-(4-ethylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide, commonly referred to as EPIQ, is a novel compound with potential applications in scientific research. EPIQ is a synthetic compound that was first synthesized in 2014 by a team of chemists at the University of California, Berkeley. Since then, EPIQ has garnered significant attention in the scientific community due to its unique chemical structure and potential for use in various research applications.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Activities
The synthesis of quinazolinyl acetamides has been explored for their analgesic and anti-inflammatory properties. For instance, one study found that novel quinazolinyl acetamides exhibited potent analgesic and anti-inflammatory activities, with certain compounds being identified as more potent than standard treatments like diclofenac sodium. These compounds showed only mild ulcerogenic potential, suggesting a favorable safety profile for potential therapeutic use (Alagarsamy et al., 2015).
Antifungal Activities
Another area of research has been the identification of 2-oxo-morpholin-3-yl-acetamide derivatives as broad-spectrum antifungal agents. These compounds have demonstrated fungicidal activity against Candida species and antifungal activity against Aspergillus species. Optimization led to the discovery of derivatives with broad antifungal activity against various fungi species, including molds and dermatophytes, with in vivo efficacy demonstrated in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Antimicrobial Activities
Research has also been conducted on quinazoline derivatives for their potential antimicrobial properties. Synthesis and characterization of new quinazolines as potential antimicrobial agents have been reported, with newly synthesized compounds screened for antibacterial and antifungal activities against a variety of pathogens. These studies highlight the potential of quinazoline derivatives in contributing to the development of new antimicrobial therapies (Desai et al., 2007).
Cancer Research
In the field of cancer research, novel quinazolinone-based derivatives have been synthesized and evaluated for their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, indicating their promising role in anti-cancer therapy. One such study described the efficient synthesis of a new derivative and its potent cytotoxic activity against several human cancer cell lines, underscoring its potential as an effective anti-cancer agent (Riadi et al., 2021).
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-13-6-8-14(9-7-13)21-18(22)12-24-17-5-3-4-16-15(17)10-11-20-19(16)23/h3-9H,2,10-12H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXQNRIRFWKOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.